Methyl 4-(morpholin-4-ylcarbamothioylamino)benzoate
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Overview
Description
Methyl 4-(morpholin-4-ylcarbamothioylamino)benzoate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzoate ester linked to a morpholine ring through a carbamothioylamino group, making it an interesting subject for studies in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(morpholin-4-ylcarbamothioylamino)benzoate typically involves the reaction of 4-aminobenzoic acid methyl ester with morpholine and thiocarbamoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Materials: 4-aminobenzoic acid methyl ester, morpholine, thiocarbamoyl chloride.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Procedure: The 4-aminobenzoic acid methyl ester is first reacted with thiocarbamoyl chloride to form an intermediate, which is then treated with morpholine to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(morpholin-4-ylcarbamothioylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the benzoate ester can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines or thiols; reactions often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl 4-(morpholin-4-ylcarbamothioylamino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(morpholin-4-ylcarbamothioylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(morpholin-4-ylcarbamoylamino)benzoate: Similar structure but lacks the thio group.
Methyl 4-(piperidin-4-ylcarbamothioylamino)benzoate: Contains a piperidine ring instead of morpholine.
Methyl 4-(morpholin-4-ylcarbamothioylamino)benzoate derivatives: Various derivatives with different substituents on the benzoate or morpholine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-(morpholin-4-ylcarbamothioylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-18-12(17)10-2-4-11(5-3-10)14-13(20)15-16-6-8-19-9-7-16/h2-5H,6-9H2,1H3,(H2,14,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWYUNOBPBCCGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)NN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24789558 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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